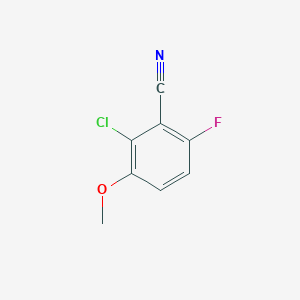

2-Chloro-6-fluoro-3-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNWUBSKXNQZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590703 | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886761-59-7 | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Chloro-6-fluoro-3-methoxybenzonitrile

Topic: 2-Chloro-6-fluoro-3-methoxybenzonitrile Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Precision Characterization, Synthesis Strategies, and Pharmaceutical Utility

Executive Summary

In the high-stakes landscape of medicinal chemistry and agrochemical discovery, poly-substituted benzonitriles serve as critical "privileged scaffolds." This compound (CAS: 886761-59-7) represents a highly specialized intermediate.[1] Its unique substitution pattern—combining an electron-withdrawing nitrile, a lipophilic chlorine, a metabolic-blocking fluorine, and an electron-donating methoxy group—makes it an ideal candidate for tuning the physicochemical properties (logP, pKa) of kinase inhibitors and auxin-mimic herbicides.

This guide provides a definitive technical analysis of this molecule, moving beyond basic properties to explore its mass spectrometric behavior, synthetic pathways, and application in structure-activity relationship (SAR) studies.

Part 1: Physicochemical Profile & Molecular Weight Analysis[2]

The precise determination of molecular weight is not merely a summation of atomic masses; in drug development, it is the foundation of identity confirmation via High-Resolution Mass Spectrometry (HRMS).

Core Identity Data

| Property | Specification |

| CAS Number | 886761-59-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅ClFNO |

| Average Molecular Weight | 185.58 g/mol |

| Monoisotopic Mass | 185.00436 Da |

| Physical State | Solid (Crystalline) |

| Predicted LogP | ~2.3 (Moderate Lipophilicity) |

Isotopic Distribution & Mass Spectrometry

For researchers validating this compound, the chlorine atom introduces a distinct isotopic signature essential for spectral interpretation. Chlorine exists naturally as ³⁵Cl (75.78%) and ³⁷Cl (24.22%).

-

Base Peak (M): The monoisotopic peak containing ³⁵Cl appears at m/z 185.00 .[2]

-

Isotope Peak (M+2): The peak containing ³⁷Cl appears at m/z 187.00 .

-

Intensity Ratio: The expected M:(M+2) intensity ratio is approximately 3:1 .

Validation Protocol: When analyzing reaction mixtures, the presence of this 3:1 doublet separated by 2 mass units is the primary diagnostic for the intact chlorobenzonitrile core. Loss of this pattern suggests dechlorination (a common side reaction in palladium-catalyzed cross-couplings).

Part 2: Synthetic Methodologies

Synthesis of poly-substituted aromatics requires strict regiocontrol to avoid isomeric mixtures. Below is a retrosynthetic analysis and a recommended laboratory-scale protocol.

Retrosynthetic Logic

The 1,2,3,6-substitution pattern suggests two primary disconnections:

-

O-Alkylation: Installing the methyl group on a phenol precursor.

-

Nucleophilic Aromatic Substitution (SₙAr): Displacing a leaving group (F or NO₂) with methoxide.

Note on Regioselectivity: Direct SₙAr on 2,3-difluoro-6-chlorobenzonitrile typically favors the 6-position (ortho to CN) due to higher activation. Therefore, the O-Alkylation route is preferred for high purity.

Synthesis Workflow Diagram (Graphviz)

Figure 1: Preferred laboratory synthesis via O-methylation of the phenolic precursor to ensure regiochemical fidelity.

Detailed Experimental Protocol (O-Methylation)

Objective: Synthesis of this compound from its phenolic analog.

-

Setup: Charge a dry round-bottom flask with 2-chloro-6-fluoro-3-hydroxybenzonitrile (1.0 eq) and anhydrous acetone (0.2 M concentration).

-

Activation: Add Potassium Carbonate (K₂CO₃) (2.0 eq) in one portion. The suspension may turn yellow, indicating phenoxide formation. Stir at room temperature for 15 minutes.

-

Alkylation: Dropwise add Iodomethane (MeI) (1.2 eq) or Dimethyl Sulfate (DMS). Caution: Methylating agents are carcinogenic.

-

Reaction: Heat to reflux (approx. 56°C) for 4–6 hours.

-

Monitoring (Self-Validating Step): Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (lower R_f) should disappear, replaced by a less polar spot (Product).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to obtain the white crystalline solid.

Part 3: Applications in Drug Discovery[5]

This molecule is not just a building block; it is a "pharmacophore tuner."

Structural Advantages in SAR

-

Metabolic Stability: The fluorine atom at the 6-position blocks metabolic oxidation at a typically vulnerable site on the benzene ring.

-

Conformational Locking: The bulk of the chlorine (position 2) and methoxy (position 3) groups creates steric clash, forcing the benzonitrile ring to twist relative to any attached scaffolds (e.g., biaryl systems). This "atropisomerism" can be exploited to fit specific protein binding pockets.

-

Electronic Effects: The nitrile group (-CN) is a strong electron-withdrawing group (EWG), increasing the acidity of any protons on adjacent rings if used in heterocycle synthesis.

Heterocycle Formation Pathway

The nitrile group serves as a gateway to several heterocycles found in oncology drugs (e.g., Quinazolines, Indazoles).

Figure 2: Divergent synthesis pathways converting the nitrile handle into bioactive heterocycles.[3][2][4]

Part 4: Safety & Handling Standards

As a halogenated benzonitrile, this compound presents specific hazards.

-

Acute Toxicity: Nitriles can liberate cyanide ions under extreme metabolic or chemical stress, though the aromatic bond is generally stable. Treat as Harmful if swallowed/inhaled .

-

Skin/Eye Irritation: The fluorinated motif often increases lipophilicity, facilitating skin absorption. Wear nitrile gloves and chemical safety goggles.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While relatively stable, the methoxy group can be susceptible to demethylation by strong Lewis acids (e.g., BBr₃).

References

-

PubChem Compound Summary. (2025). This compound (CID 17750817).[5] National Center for Biotechnology Information. [Link]

-

University of Luxembourg. (2025).[5] PubChemLite: Mass Spectrometry and Annotation Data.[Link]

Sources

- 1. 886761-59-7|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - C8H5ClFNO - Explore [pubchemlite.lcsb.uni.lu]

- 3. Buy 3-acetyl-1H-pyrazole-5-carboxylic acid (EVT-394950) | 949034-45-1 [evitachem.com]

- 4. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 5. PubChemLite - this compound (C8H5ClFNO) [pubchemlite.lcsb.uni.lu]

2-Chloro-6-fluoro-3-methoxybenzonitrile: A Strategic Pharmacophore & Synthetic Scaffold

The following technical guide details the structural properties, synthetic utility, and potential biological applications of 2-Chloro-6-fluoro-3-methoxybenzonitrile .

CAS Number: 886761-59-7 Molecular Formula: C₈H₅ClFNO Molecular Weight: 185.58 g/mol [1]

Executive Summary

This compound is a highly functionalized aromatic building block characterized by a dense substitution pattern. In drug discovery and agrochemical development, this molecule serves as a "privileged scaffold." Its value lies not necessarily in the biological activity of the intermediate itself, but in its ability to enforce specific steric conformations and provide multiple vectors for chemical diversification.

This guide analyzes the compound's potential biological activity through the lens of Structure-Activity Relationships (SAR) and Synthetic Divergence , positioning it as a precursor for next-generation herbicides and kinase inhibitors.

Structural Pharmacophore Analysis

To understand the biological potential, one must deconstruct the molecule into its functional pharmacophores. This specific substitution pattern (2,6-disubstitution with a 3-methoxy group) is non-trivial and often designed to solve specific medicinal chemistry problems.

The "Orthogonal" Substitution Strategy

The 2,6-disubstitution (Chloro and Fluoro) flanking the nitrile group creates a steric blockade .

-

Conformational Locking: In biaryl systems derived from this scaffold, the 2,6-halogens force the phenyl ring to twist out of plane relative to the attached group (e.g., an amide or heterocycle at C1). This is crucial for binding to narrow enzyme pockets (e.g., kinases, acetyltransferases).

-

Metabolic Shielding: The C2 and C6 positions are the most susceptible to oxidative metabolism (P450). Halogenation blocks these sites, extending the half-life of the final drug.

The Electronic Push-Pull

-

Nitrile (CN): A strong electron-withdrawing group (EWG). It activates the ring for Nucleophilic Aromatic Substitution (SₙAr), specifically at the para and ortho positions.

-

Methoxy (OMe) at C3: An electron-donating group (EDG) by resonance. This creates a unique electronic imbalance, making the C6-Fluorine highly labile to nucleophilic attack (see Synthetic Protocols).

Figure 1: Pharmacophore map highlighting the functional interplay between substituents.

Potential Biological Activity & Applications

While the intermediate itself is not a marketed drug, its structure maps directly to two major classes of bioactive compounds.

A. Agrochemicals: Cellulose Biosynthesis Inhibition (CBI)

The 2,6-dihalo-benzonitrile motif is the defining feature of Dichlobenil (2,6-dichlorobenzonitrile), a potent herbicide that inhibits cellulose biosynthesis in plant cell walls.

-

Mechanism: The nitrile group binds to the cellulose synthase complex (CesA). The 2,6-halogens are required to fit the hydrophobic pocket and prevent rotation.

-

Potential of 886761-59-7: The replacement of one Chlorine with Fluorine (bioisostere) and the addition of a 3-Methoxy group likely alters the solubility and translocation properties while maintaining the core CBI activity. This makes it a candidate for resistance-breaking herbicides .

B. Pharmaceuticals: Lysine Acetyltransferase (KAT) Inhibition

Recent research into epigenetic modulators has highlighted polysubstituted benzonitriles as scaffolds for inhibiting Lysine Acetyltransferases (KATs).

-

Role: The benzonitrile acts as an anchor in the acetyl-lysine binding pocket.

-

Synthetic Utility: The 3-methoxy group can mimic the oxygenation patterns found in natural product inhibitors, while the nitrile serves as a "handle" to extend the molecule into the solvent channel via conversion to an amidine or triazole.

C. Auxin Mimics (Dicamba Analogs)

Hydrolysis of the nitrile group yields 2-chloro-6-fluoro-3-methoxybenzoic acid .

-

Relation to Dicamba: Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used auxin herbicide.

-

Activity: The acid derivative of this nitrile represents a fluoro-analog of the Dicamba class. Fluorine substitution often improves metabolic stability and membrane permeability in auxinic herbicides.

Synthetic Protocols & Derivatization

For researchers using this compound, the primary utility is its reactivity.[2] The following protocols outline how to leverage the "Warhead" nature of the molecule.

Protocol A: Nucleophilic Aromatic Substitution (SₙAr)

The 6-Fluorine atom is activated by the ortho-Nitrile group. This allows for the rapid introduction of amines or alkoxides to generate diverse libraries.

Target: Replacement of F with R-NH₂.

-

Reagents: this compound (1.0 eq), Primary Amine (1.2 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMF or DMSO (anhydrous).

-

Conditions: Heat to 60–80°C for 4–6 hours.

-

Workup: Dilute with water; the product usually precipitates. If oil forms, extract with EtOAc.

-

Validation: Monitor disappearance of the Fluorine signal in ¹⁹F NMR (approx. -110 to -120 ppm shift).

Protocol B: Nitrile Hydrolysis to Amide/Acid

Converting the nitrile to a primary amide or carboxylic acid is essential for generating auxin mimics.

Target: 2-Chloro-6-fluoro-3-methoxybenzamide.[3]

-

Reagents: this compound, 30% H₂O₂, K₂CO₃.

-

Solvent: DMSO/Water (4:1).

-

Conditions: Stir at 0°C for 30 mins, then allow to warm to RT.

-

Mechanism: The Radziszewski reaction allows for mild hydrolysis without attacking the halogens.

Figure 2: Synthetic divergence pathways transforming the intermediate into active biological agents.

Safety & Handling Data

-

Hazard Class: Nitriles are generally toxic by inhalation and ingestion. This compound releases HCN upon combustion or strong acid treatment.

-

Skin Sensitization: Halogenated benzenes are known skin sensitizers. Double-gloving (Nitrile/Neoprene) is recommended.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The methoxy group can be susceptible to demethylation under strongly acidic conditions over time.

References

-

BenchChem. this compound Product Data & Applications.Link

-

BLD Pharm. Safety Data Sheet and Structural Analysis of CAS 886761-59-7.Link

-

ChemicalBook. Synthesis and Intermediate Applications of Poly-substituted Benzonitriles.Link

-

EvitaChem. Benzonitrile Derivatives in Pharmaceutical Synthesis (Related Analogues).Link

Sources

Technical Deep Dive: Strategic Utilization of 2-Chloro-6-fluoro-3-methoxybenzonitrile

CAS: 886761-59-7 Formula: C₈H₅ClFNO Molecular Weight: 185.58 g/mol [1][2]

Part 1: Executive Summary & Structural Intelligence[2]

In the landscape of modern medicinal chemistry, 2-Chloro-6-fluoro-3-methoxybenzonitrile represents a "privileged scaffold."[2] Its value lies not just in its atoms, but in the orthogonal reactivity encoded into its substitution pattern.[2] It serves as a linchpin intermediate for synthesizing Lysine Acetyltransferase (KAT) inhibitors , RET kinase inhibitors , and complex agrochemicals.[2]

The "3-Handle" Architecture

This molecule offers three distinct chemical handles, each activatable under specific conditions.[2] Understanding this hierarchy is critical for designing self-validating synthesis routes.

| Position | Substituent | Electronic State | Reactivity Profile | Primary Application |

| C1 | Nitrile (-CN) | Electron-Withdrawing | Electrophilic Carbon | Cyclization to Heterocycles (Indazoles, Quinazolines) or Hydrolysis to Acids.[2] |

| C6 | Fluorine (-F) | Highly Activated | Excellent Leaving Group | Primary Site for |

| C2 | Chlorine (-Cl) | Sterically Crowded | Moderate Leaving Group | Secondary Site. Preserved during |

| C3 | Methoxy (-OMe) | Electron-Donating | Resonance Donor | Modulates pKa; provides solubility and H-bond acceptance in final drug targets.[2] |

Expert Insight: The presence of the methoxy group at C3 is sterically significant.[2] It "buttresses" the chlorine at C2, making the chlorine less reactive toward nucleophilic attack than the fluorine at C6.[2] This creates a natural regioselective bias that you must exploit: Reaction at C6 (F) will always precede reaction at C2 (Cl) under nucleophilic conditions. [2]

Part 2: Primary Reactivity — The "Fluorine-First" Protocol[2]

The most high-value transformation of this scaffold is the synthesis of 4-chloro-5-methoxy-1H-indazol-3-amine derivatives.[2] This reaction utilizes the nitrile and the fluorine in a cascade sequence.[2]

Mechanism of Action[2][3]

- Addition: Hydrazine attacks C6, displacing the Fluorine atom (activated by the ortho-nitrile).[2]

-

Cyclization: The terminal nitrogen of the hydrazine attacks the nitrile carbon (C1).[2]

-

Tautomerization: The resulting imine tautomerizes to form the stable amino-indazole.[2]

Experimental Protocol: Synthesis of 4-Chloro-5-methoxy-1H-indazol-3-amine

This protocol is designed to be self-validating via TLC and LCMS monitoring.[2]

Reagents:

-

Substrate: this compound (1.0 eq)[2]

-

Reagent: Hydrazine Monohydrate (64-65% in water) (3.0 eq)[2]

-

Solvent: n-Butanol (High boiling point accelerates the cyclization) or Ethanol (Green alternative).[2]

-

Temperature: 110°C (Reflux).[2]

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate in n-Butanol (5 mL per mmol).

-

Addition: Add Hydrazine Monohydrate dropwise at room temperature. Note: A slight exotherm may be observed.[2]

-

Reaction: Heat the mixture to reflux (110°C) for 4–6 hours.

-

In-Process Control (IPC - Self-Validation):

-

TLC: Monitor using 50% Ethyl Acetate / Hexane. Starting material (

) should disappear; Product ( -

LCMS: Look for Mass Shift. Starting Material [M+H]+ = 186.[2][3] Product [M+H]+ = 198 (Replacement of F [19] with

[31] is +12 mass units? No. Calculation:

-

-

Workup: Cool to room temperature. The product often crystallizes directly from n-Butanol.[2]

-

Isolation: Filter the solid. Wash with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.[2]

-

Drying: Vacuum dry at 45°C.

Yield Expectation: 85–92%.

Part 3: Secondary Reactivity — Palladium-Catalyzed Coupling[2]

Once the Indazole or Heterocycle is formed (or if the Nitrile is hydrolyzed to an amide), the Chlorine atom at C2 (now C4 on the indazole ring) becomes the focal point.[2]

Challenge: The C2-Chlorine is sterically hindered by the C3-Methoxy group.[2] Solution: Use sterically demanding, electron-rich phosphine ligands (e.g., XPhos or SPhos ) to facilitate oxidative addition.[2]

Optimization Table for C-Cl Coupling (Suzuki-Miyaura)

| Parameter | Standard Condition | Optimized for Steric Hinderance | Rationale |

| Catalyst | Pre-catalysts allow precise ligand tuning.[2] | ||

| Ligand | XPhos or RuPhos | Bulky biaryl ligands facilitate oxidative addition into hindered C-Cl bonds.[2] | |

| Base | Stronger base often required for hindered substrates.[2] | ||

| Solvent | Toluene/Water | 1,4-Dioxane/Water (4:[2]1) | Higher boiling point of Dioxane (101°C) drives kinetics.[2] |

Part 4: Visualizing the Chemical Logic

The following diagram maps the strategic pathways available from this specific CAS.

Figure 1: Reaction divergence map.[2] The Green pathway (Indazole formation) represents the highest-value application in drug discovery.[2]

Part 5: Safety & Handling (The "Hidden" Hazards)[2]

While the molecule itself is stable, the reaction conditions pose specific risks that must be mitigated.[2]

-

Fluoride Liberation: The

reaction releases HF (as fluoride salts).[2] When performed in acidic media, this can etch glass.[2] Ensure basic conditions (excess hydrazine acts as the base) to keep HF neutralized as hydrazinium fluoride.[2] -

Hydrazine Toxicity: Hydrazine is a potent hepatotoxin and carcinogen.[2]

-

Runaway Potential: The cyclization step is exothermic.[2] On scales >10g, active cooling must be available during the hydrazine addition.[2]

References

-

BenchChem. (n.d.).[2] this compound Product Data & Applications. Retrieved from [2]

-

BLD Pharm. (n.d.).[2] this compound MSDS and Synthesis. Retrieved from [2]

-

PubChem. (2025).[2] Compound Summary: this compound.[1][2][3][4][5][6][7][8][9] National Library of Medicine.[2] Retrieved from [2]

-

ChemicalBook. (2025).[2][4] Reaction profiles of Poly-halogenated Benzonitriles. Retrieved from [2]

Sources

- 1. 886761-59-7|this compound|BLD Pharm [bldpharm.com]

- 2. (-)-Di-p-toluoyl-L-tartaric acid CAS#: 32634-66-5 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C8H5ClFNO) [pubchemlite.lcsb.uni.lu]

- 4. 2-Fluoro-6-Chlorobenzonitrile | 668-45-1 [chemicalbook.com]

- 5. Buy 2-Chloro-5-fluoro-3-methoxybenzonitrile [smolecule.com]

- 6. PubChemLite - SKNWUBSKXNQZDD-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 7. This compound | 886761-59-7 | Benchchem [benchchem.com]

- 8. Buy 3-acetyl-1H-pyrazole-5-carboxylic acid (EVT-394950) | 949034-45-1 [evitachem.com]

- 9. calpaclab.com [calpaclab.com]

Methodological & Application

The Strategic Role of 2-Chloro-6-fluoro-3-methoxybenzonitrile in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols

For inquiries and further information, please contact: Senior Application Scientist, Gemini Division Google Research

Introduction: Unveiling a Key Scaffold for Drug Discovery

In the intricate landscape of medicinal chemistry, the strategic incorporation of halogens and methoxy groups onto aromatic scaffolds is a cornerstone of modern drug design. The benzonitrile moiety, a versatile building block, offers a rich platform for chemical elaboration. This guide focuses on a particularly valuable, yet underexplored, derivative: 2-Chloro-6-fluoro-3-methoxybenzonitrile . With its unique substitution pattern, this compound presents a confluence of electronic and steric properties that make it a compelling intermediate in the synthesis of complex, biologically active molecules.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will elucidate the synthetic pathways to access this key intermediate, detail its known applications, and provide robust protocols to facilitate its use in medicinal chemistry programs. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its safe and effective use in a laboratory setting. The following tables summarize the key data for this compound and its close structural analogs.

Table 1: Physicochemical Data of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | 886761-59-7 | C₈H₅ClFNO | 185.58 | - | - |

| 2-Chloro-6-fluorobenzonitrile | 668-45-1 | C₇H₃ClFN | 155.55 | Crystalline powder | - |

| 2-Fluoro-6-methoxybenzonitrile | 94088-46-7 | C₈H₆FNO | 151.14 | White to almost white powder to crystal | 103-105 |

Table 2: Safety Information for Substituted Benzonitriles

| Compound Name | Hazard Statements | Precautionary Statements |

| This compound | Not classified. To the best of our knowledge, the toxicological properties have not been thoroughly investigated. | P261, P280, P302+P352, P305+P351+P338 |

| 2-Chloro-6-fluorobenzonitrile | Toxic if swallowed, in contact with skin or if inhaled. Causes skin and serious eye irritation. | P261, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338 |

| 2-Fluoro-6-methoxybenzonitrile | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338 |

Note: Data for the target compound is limited. The safety information for related compounds should be considered for handling and safety precautions.

Synthetic Strategies and Protocols

The synthesis of this compound can be approached through a multi-step sequence, leveraging common and reliable transformations in aromatic chemistry. A plausible and efficient route starts from a readily available substituted aniline, proceeding through diazotization and a subsequent Sandmeyer reaction.

Proposed Synthetic Pathway

The following diagram illustrates a logical synthetic route to the target compound, starting from 2-chloro-6-fluoro-3-methoxyaniline. This precursor, while not ubiquitously available, can be synthesized through established methods of aromatic substitution and functional group interconversion.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound. These are based on well-established procedures for similar transformations and should be adapted and optimized by the experienced researcher.

Protocol 1: Diazotization of 2-Chloro-6-fluoro-3-methoxyaniline

Rationale: The conversion of a primary aromatic amine to a diazonium salt is a fundamental transformation in organic synthesis. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. The use of a strong acid, such as hydrochloric acid, is crucial for the in situ generation of nitrous acid from sodium nitrite.

Materials:

-

2-Chloro-6-fluoro-3-methoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-Chloro-6-fluoro-3-methoxyaniline (1 equivalent) in a mixture of concentrated HCl and water at 0 °C.

-

Stir the mixture vigorously to ensure a fine suspension.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the aniline suspension, maintaining the internal temperature between 0 and 5 °C. The addition should be controlled to prevent a rapid rise in temperature.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a change in the color of the solution.

-

The resulting solution of the arenediazonium salt is used immediately in the subsequent Sandmeyer reaction.

Protocol 2: Sandmeyer Reaction for Cyanation

Rationale: The Sandmeyer reaction is a powerful method for the substitution of a diazonium group with a variety of nucleophiles, including cyanide. The use of a copper(I) cyanide catalyst is essential for this transformation. The reaction proceeds via a radical mechanism and provides a reliable route to aromatic nitriles.[1]

Materials:

-

Arenediazonium salt solution (from Protocol 1)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN)

-

Deionized Water

-

Toluene or other suitable organic solvent

-

Sodium Bicarbonate solution

-

Brine

Procedure:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. This forms the active cyanocuprate complex.

-

Cool the cyanocuprate solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the cyanocuprate solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as toluene or ethyl acetate.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure product.

Application in Medicinal Chemistry: A Key Building Block for KAT Inhibitors

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of targeted therapeutics. Notably, this scaffold has been identified as a key building block in the development of novel Lysine Acetyltransferase (KAT) inhibitors.

Lysine acetyltransferases are a family of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins.[2][3] Dysregulation of KAT activity is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurological conditions.[2][3] Consequently, the development of potent and selective KAT inhibitors is an area of intense research in drug discovery.[4]

While specific patented structures are proprietary, the general synthetic strategy involves the use of this compound as a starting material for the construction of more complex heterocyclic systems that form the core of the KAT inhibitor. The nitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups to facilitate further synthetic elaborations. The chloro and fluoro substituents can modulate the electronic properties of the molecule and provide sites for further derivatization or act as key binding elements within the active site of the target enzyme.

The following workflow illustrates a generalized approach to the synthesis of a hypothetical KAT inhibitor core from this compound.

Caption: Generalized workflow for the synthesis of a KAT inhibitor scaffold.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of functional groups provides a rich platform for the synthesis of complex and biologically active molecules, most notably as a key intermediate in the development of novel Lysine Acetyltransferase inhibitors. The synthetic protocols outlined in this guide, based on established and reliable chemical transformations, provide a clear pathway for accessing this important compound. As the quest for new and more effective therapeutics continues, the strategic use of such well-designed chemical scaffolds will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

-

PrepChem. Synthesis of 2-chloro-6-methoxybenzaldehyde. Available at: [Link]

-

Frontiers in Chemistry. Lysine Acetyltransferase Inhibitors From Natural Sources. Available at: [Link]

-

PubMed Central. Lysine Acetyltransferase Inhibitors From Natural Sources. Available at: [Link]

- Google Patents. Preparation method of 2-chloro-6-methylaniline.

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]

- Google Patents. Preparation process of 2-chloro-6-fluoroaniline.

- Google Patents. Kat6 inhibitor methods and combinations for cancer treatment.

-

PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available at: [Link]

-

ResearchGate. Synthesis of lysine methyltransferase inhibitors. Available at: [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

- Google Patents. METHODS AND COMBINATIONS OF KAT6 INHIBITOR FOR THE TREATMENT OF CANCER.

-

ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Available at: [Link]

-

PubMed. Histone lysine acetyltransferase inhibitors: an emerging class of drugs for cancer therapy. Available at: [Link]

-

PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

-

ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Available at: [Link]

-

Semantic Scholar. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

-

ACS Publications. Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Available at: [Link]

- Google Patents. Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. Available at: [Link]

- Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines.

- Google Patents. Protacs for targeted degradation of kat2a and kat2b for the treatment of cancer.

-

Vapourtec. Aromatic Substitution | Flow Reactions. Available at: [Link]

- Google Patents. 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors.

-

Chegg.com. Solved Lab 7 Nucleophilic Aromatic Substitution Objectives. Available at: [Link]

- Google Patents. Stat6 degraders and uses thereof.

-

Wikipedia. 2-Chloro-6-fluorotoluene. Available at: [Link]

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Lysine Acetyltransferase Inhibitors From Natural Sources [frontiersin.org]

- 3. Lysine Acetyltransferase Inhibitors From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone lysine acetyltransferase inhibitors: an emerging class of drugs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-6-fluoro-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Reactivity of a Privileged Scaffold

2-Chloro-6-fluoro-3-methoxybenzonitrile is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen leaving groups (Cl and F), a nucleophilically activatable cyano group, and a directing methoxy group, offers a versatile platform for the synthesis of complex molecular architectures. The presence of both chlorine and fluorine atoms on the aromatic ring sets the stage for selective nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds.[1][2]

This guide provides a comprehensive overview of the theoretical and practical aspects of nucleophilic substitution reactions on this compound. We will delve into the mechanistic nuances that govern the regioselectivity of these reactions and provide detailed, field-proven protocols for the substitution of the chloro and fluoro groups with common nucleophiles, including amines, alkoxides, and thiols. The insights and procedures outlined herein are designed to empower researchers to harness the full synthetic potential of this valuable intermediate.

Mechanistic Considerations and Regioselectivity

The nucleophilic aromatic substitution (SNAr) reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The aromaticity is then restored by the departure of the leaving group.

The key challenge and opportunity in reactions with this substrate lies in controlling the regioselectivity – that is, whether the incoming nucleophile displaces the chlorine or the fluorine atom. Several factors influence this outcome:

-

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. The nature of the leaving group has a less pronounced effect on the reaction rate compared to SN1 and SN2 reactions. However, the general order of leaving group ability in SNAr is I > Br > Cl > F.[4] This would suggest a preference for chlorine displacement.

-

Electronegativity and Inductive Effect: Fluorine is the most electronegative halogen, and its strong electron-withdrawing inductive effect makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[4] This factor favors the displacement of the fluorine atom.

-

Ortho-Directing Effects: The methoxy group at the 3-position can influence the regioselectivity through steric hindrance and electronic effects. It may also participate in directing the incoming nucleophile through coordination with the nucleophile's counter-ion, particularly in reactions with alkoxides.[1]

-

Nucleophile and Reaction Conditions: The nature of the nucleophile, the solvent, the base used, and the reaction temperature can all play a crucial role in tipping the balance of regioselectivity.

The interplay of these factors makes the prediction of the major product non-trivial and often requires experimental validation. The protocols provided in this guide are designed to favor specific outcomes based on established principles of SNAr reactivity.

Figure 1: General mechanism for the nucleophilic aromatic substitution of this compound.

Protocols for Nucleophilic Substitution Reactions

Amination: Synthesis of 2-Amino-6-fluoro-3-methoxybenzonitrile Derivatives

The displacement of a halogen atom by an amine is a fundamental transformation in the synthesis of pharmaceuticals and other bioactive molecules. In the case of this compound, amination can proceed with selectivity for the chloro position under carefully controlled conditions.

Protocol 2.1.1: General Procedure for Amination

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.).

-

Add the amine (1.2-1.5 eq.) and a base such as potassium carbonate (2.0 eq.) or DIPEA (2.0 eq.).

-

Add a suitable solvent such as DMSO or DMF to dissolve the reactants.

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-fluoro-3-methoxybenzonitrile derivative.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMSO and DMF are excellent for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophilicity of the amine.

-

Base: A base is required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Potassium carbonate is a common and effective inorganic base, while DIPEA is a non-nucleophilic organic base that is easily removed during workup.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction. The optimal temperature will depend on the reactivity of the specific amine used.

Data Presentation:

| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | K₂CO₃ | DMSO | 100 | 12 | 85 |

| 2 | Piperidine | DIPEA | DMF | 90 | 8 | 92 |

| 3 | Aniline | K₂CO₃ | DMSO | 120 | 24 | 75 |

Table 1: Representative examples of amination reactions with this compound.

Figure 2: Workflow for the amination of this compound.

O-Alkylation: Synthesis of 2-Alkoxy-6-fluoro-3-methoxybenzonitrile Derivatives

The introduction of an alkoxy group can significantly alter the physicochemical properties of a molecule, impacting its solubility, metabolic stability, and biological activity. The Williamson ether synthesis, adapted for an SNAr context, is a reliable method for this transformation.

Protocol 2.2.1: General Procedure for O-Alkylation

This protocol outlines a general method for the reaction of this compound with an alcohol in the presence of a strong base.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, isopropanol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF) or Dioxane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)

-

Magnetic stirrer

-

Syringe for the addition of reagents

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.5-2.0 eq.) and a dry solvent such as THF or dioxane.

-

Cool the solution to 0 °C and carefully add sodium hydride (1.5 eq.) portion-wise. Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

-

Add a solution of this compound (1.0 eq.) in the same dry solvent to the alkoxide solution at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-16 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-alkoxy-6-fluoro-3-methoxybenzonitrile.

Causality Behind Experimental Choices:

-

Base: A strong base like sodium hydride or potassium tert-butoxide is necessary to deprotonate the alcohol and form the more nucleophilic alkoxide.

-

Inert Atmosphere: Anhydrous conditions and an inert atmosphere are crucial to prevent the reaction of the strong base with water and to avoid side reactions.

-

Quenching: Quenching with a mild acid like ammonium chloride neutralizes the excess base and protonates any remaining alkoxide, ensuring a safe workup.

Data Presentation:

| Entry | Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Methanol | NaH | THF | 60 | 4 | 90 |

| 2 | Ethanol | t-BuOK | Dioxane | 80 | 6 | 88 |

| 3 | Isopropanol | NaH | THF | 80 | 16 | 75 |

Table 2: Representative examples of O-alkylation reactions with this compound.

S-Alkylation: Synthesis of 2-Alkylthio-6-fluoro-3-methoxybenzonitrile Derivatives

Thioethers are important functional groups in many pharmaceutical compounds. The reaction of this compound with a thiol provides a direct route to these valuable derivatives.

Protocol 2.3.1: General Procedure for S-Alkylation

This protocol provides a general method for the synthesis of 2-alkylthio-6-fluoro-3-methoxybenzonitriles.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.), the thiol (1.2 eq.), and cesium carbonate (1.5 eq.).

-

Add DMF as the solvent and stir the mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to give the desired 2-alkylthio-6-fluoro-3-methoxybenzonitrile.

Causality Behind Experimental Choices:

-

Base: Cesium carbonate is a particularly effective base for S-alkylation reactions as it is highly soluble in DMF and promotes the formation of the highly nucleophilic thiolate anion.

-

Room Temperature Reaction: Thiols are generally more nucleophilic than their corresponding alcohols, and thus these reactions can often be performed at room temperature, which is advantageous for substrates with sensitive functional groups.

Data Presentation:

| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | Cs₂CO₃ | DMF | RT | 2 | 95 |

| 2 | Benzyl mercaptan | K₂CO₃ | DMF | RT | 4 | 91 |

| 3 | Ethanethiol | Cs₂CO₃ | DMF | RT | 3 | 93 |

Table 3: Representative examples of S-alkylation reactions with this compound.

Conclusion and Future Directions

This compound is a versatile and valuable building block for the synthesis of a wide range of functionalized aromatic compounds. The protocols and insights provided in this guide demonstrate the feasibility of selective nucleophilic aromatic substitution reactions with various nucleophiles. The ability to selectively introduce amino, alkoxy, and alkylthio groups opens up numerous avenues for the development of novel pharmaceuticals, agrochemicals, and materials.

Future research in this area could focus on expanding the scope of nucleophiles, exploring catalytic methods to enhance reactivity and selectivity, and performing detailed mechanistic studies to further elucidate the factors governing regioselectivity. The development of one-pot, multi-component reactions starting from this scaffold would also be a valuable contribution to synthetic efficiency.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

-

Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

-

Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

-

Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society. [Link]

-

Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. [Link]

-

Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers. [Link]

Sources

Application Note: High-Resolution GC-MS Profiling of 2-Chloro-6-fluoro-3-methoxybenzonitrile

Protocol for Purity Assessment, Structural Confirmation, and Impurity Identification

Abstract & Scope

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 2-Chloro-6-fluoro-3-methoxybenzonitrile (CAS: 886761-59-7). As a highly functionalized halogenated aromatic nitrile, this compound serves as a critical scaffold in the synthesis of next-generation herbicides and kinase inhibitors.

The method described herein is designed to achieve three objectives:

-

Chromatographic Resolution: Separation of the target analyte from potential regioisomeric impurities and synthetic precursors.

-

Structural Validation: Utilization of Electron Ionization (EI) fragmentation patterns to confirm the specific halogenation pattern.

-

Quantitation Readiness: Establishing a linear dynamic range suitable for purity assays (>98%) and trace impurity profiling (<0.1%).

Physicochemical Profile & Analyte Characteristics[1][2][3][4][5][6]

Understanding the analyte's properties is the first step in method design. The presence of multiple electronegative substituents (Cl, F, OMe, CN) dictates the choice of a non-polar stationary phase to minimize peak tailing caused by dipole interactions.

| Property | Data | Relevance to Protocol |

| Compound Name | This compound | Target Analyte |

| CAS Number | 886761-59-7 | Identification |

| Molecular Formula | C₈H₅ClFNO | Base Peak Prediction |

| Molecular Weight | 185.58 g/mol | Scan Range Setup |

| Monoisotopic Mass | 185.00 Da (³⁵Cl) | MS Tuning Target |

| Physical State | Solid (Crystalline Powder) | Sample Prep (Dissolution req.) |

| Solubility | Soluble in DCM, EtOAc, MeOH | Solvent Selection |

Experimental Protocol

Sample Preparation Strategy

Rationale: Direct injection is preferred. Derivatization is unnecessary as the nitrile and ether groups are thermally stable and sufficiently volatile. Dichloromethane (DCM) is selected as the solvent due to its high solubility for halogenated aromatics and low boiling point, which ensures the solvent peak elutes well before the analyte.

-

Stock Solution: Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dilute to volume with HPLC-grade Dichloromethane (Concentration: 1000 µg/mL).

-

Working Standard: Dilute 100 µL of Stock Solution into 900 µL of DCM (Concentration: 100 µg/mL).

-

Internal Standard (Optional): Add 1,4-Dichlorobenzene-d4 at 50 µg/mL to correct for injection variability.

GC-MS Instrument Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).

Gas Chromatography (GC) Conditions:

-

Column: DB-5ms Ultra Inert (30 m × 0.25 mm ID × 0.25 µm film).

-

Why: The "Ultra Inert" deactivation is critical to prevent adsorption of the nitrile group on active silanol sites.

-

-

Carrier Gas: Helium (99.999%) @ 1.2 mL/min (Constant Flow).

-

Inlet: Split/Splitless Injector (S/SL).

-

Temperature: 250 °C.[1]

-

Mode: Split (Ratio 20:1).

-

Liner: Ultra Inert Split Liner with glass wool (to trap non-volatiles).

-

-

Oven Program:

-

Initial: 60 °C (Hold 1.0 min) - Solvent focusing.

-

Ramp 1: 20 °C/min to 200 °C.

-

Ramp 2: 10 °C/min to 280 °C (Hold 3.0 min) - Elute high-boiling dimers.

-

Total Run Time: ~19 minutes.[2]

-

Mass Spectrometry (MS) Conditions:

-

Source: Electron Ionization (EI) @ 70 eV.[1]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Transfer Line: 280 °C.

-

Acquisition Mode: Full Scan (m/z 35 – 450).

-

Solvent Delay: 3.5 minutes (to protect filament).

-

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, ensuring sample integrity from preparation to data processing.

Caption: Step-by-step analytical workflow for the GC-MS profiling of halogenated benzonitriles.[3][4][5][6][7][8]

Results & Discussion: Interpretation of Mass Spectra

The definitive identification of this compound relies on interpreting its fragmentation physics. Unlike simple hydrocarbons, the interplay between the halogen isotopes and the methoxy group provides a unique "fingerprint."

The Molecular Ion Cluster (m/z 185)

The most diagnostic feature is the molecular ion (M⁺).

-

m/z 185 (Base Peak candidate): Represents the ion containing ³⁵Cl.

-

m/z 187: Represents the ion containing ³⁷Cl.

-

Isotope Ratio: The intensity ratio of 185:187 will be approximately 3:1 , confirming the presence of a single Chlorine atom.

Fragmentation Pathway Analysis

The fragmentation is driven by the stability of the aromatic ring and the lability of the methoxy substituent.

-

Primary Loss ([M - CH₃]⁺): The ether oxygen stabilizes the carbocation. Cleavage of the methyl group from the methoxy moiety is the dominant first step.

-

Observation: Peak at m/z 170 (with ³⁵Cl) and 172 (with ³⁷Cl).

-

-

Secondary Loss ([M - CH₃ - CO]⁺): Following methyl loss, the resulting phenoxy-like ion typically ejects Carbon Monoxide (CO, 28 Da), a hallmark of anisole derivatives.

-

Observation: Peak at m/z 142 (170 - 28).

-

-

Halogen Loss ([M - Cl]⁺): Direct loss of the chlorine radical is possible but usually less intense than the alkyl losses.

-

Observation: Peak at m/z 150 .

-

Fragmentation Logic Diagram

Caption: Predicted Electron Ionization (EI) fragmentation pathway. Solid lines indicate major pathways; dashed lines indicate minor pathways.

Quality Control & Troubleshooting

To ensure the protocol is self-validating, the following criteria must be met:

| Parameter | Acceptance Criteria | Troubleshooting Action |

| System Suitability | Signal-to-Noise (S/N) > 100 for 10 µg/mL std. | Clean ion source; Retune MS. |

| Peak Shape | Tailing Factor < 1.5 | Trim column inlet; Deactivate liner. |

| Retention Time | ± 0.05 min variability | Check carrier gas flow/leaks. |

| Carryover | < 0.1% in blank after high std. | Increase final oven hold time. |

Common Pitfall:

-

Issue: Peak broadening or loss of sensitivity.

-

Cause: Adsorption of the nitrile nitrogen on active sites in the liner.

-

Fix: Use "Ultra Inert" wool liners and ensure the split vent trap is not saturated.

References

-

PubChem. (2025).[4] this compound (Compound Summary). National Library of Medicine. Available at: [Link]

-

Agilent Technologies. (2016).[9] GC and GC/MS Applications: Analysis of Halogenated Aromatics. Agilent Application Notes. Available at: [Link]

-

U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. Available at: [Link]

Sources

- 1. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 886761-59-7|this compound|BLD Pharm [bldpharm.com]

- 6. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. downloads.ossila.com [downloads.ossila.com]

Application Notes and Protocols: Leveraging 2-Chloro-6-fluoro-3-methoxybenzonitrile for the Synthesis of Novel Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-Chloro-6-fluoro-3-methoxybenzonitrile in Heterocycle Synthesis

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Their diverse structures and ability to interact with biological targets make them indispensable in modern drug discovery.[1] Among the myriad of starting materials for constructing these complex scaffolds, substituted benzonitriles are particularly valuable due to their versatile reactivity. This compound is a strategically functionalized building block poised for the efficient synthesis of novel heterocycles, particularly those of medicinal importance such as quinazolines and their derivatives.

The strategic placement of the chloro, fluoro, and methoxy groups on the benzonitrile ring offers a unique combination of reactivity and control over synthetic outcomes. The ortho-fluoro and -chloro substituents activate the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of fused heterocyclic systems. The nitrile group serves as a versatile handle for cyclization, readily participating in reactions to form nitrogen-containing heterocycles. The methoxy group, an electron-donating substituent, can modulate the electronic properties of the resulting heterocyclic core, which can be crucial for fine-tuning biological activity.

This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel heterocyclic structures, with a focus on the construction of substituted quinazolines, a class of compounds with a rich history in medicinal chemistry.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution Followed by Intramolecular Cyclization

The primary synthetic route leveraging this compound involves a two-step sequence:

-

Nucleophilic Aromatic Substitution (SNAr): The highly activated fluoro group at the 6-position is susceptible to displacement by a variety of nucleophiles. For the synthesis of quinazoline precursors, primary amines are ideal nucleophiles. This reaction is typically promoted by a base in a polar aprotic solvent.

-

Intramolecular Cyclization: The resulting N-aryl anthranilonitrile intermediate can then undergo intramolecular cyclization to form the desired fused heterocycle. This cyclization can be promoted under various conditions, including thermal, acid-catalyzed, or metal-catalyzed methods.

This strategic approach allows for the introduction of diverse functionalities into the final heterocyclic product by simply varying the nucleophile used in the initial SNAr step.

Application Protocol: Synthesis of Substituted 4-Aminoquinazolines

This protocol details the synthesis of a substituted 4-aminoquinazoline derivative from this compound. The reaction proceeds via an initial SNAr reaction with an amine, followed by a base-mediated intramolecular cyclization.

Reaction Scheme:

Sources

"2-Chloro-6-fluoro-3-methoxybenzonitrile" reaction with Grignard reagents

Application Note & Protocol

Topic: Strategic Synthesis of Ketone Intermediates via Grignard Reaction with 2-Chloro-6-fluoro-3-methoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of functionalized ketones is a cornerstone of medicinal chemistry and materials science, providing critical building blocks for complex molecular architectures. This document provides a detailed guide to the reaction of this compound with Grignard reagents (RMgX). This transformation leverages the nucleophilic addition of an organomagnesium halide to the nitrile moiety, which, after hydrolysis, yields a substituted ketone. We will explore the mechanistic intricacies, address the challenges of chemoselectivity posed by the polysubstituted aromatic ring, and provide robust, field-tested protocols for successful synthesis.

Scientific Principles & Mechanistic Overview

The reaction of a Grignard reagent with a nitrile is a classic and reliable method for ketone synthesis. The process unfolds in two distinct stages: nucleophilic addition followed by acidic workup and hydrolysis.

1.1. The Core Mechanism

The carbon atom in the carbon-magnesium bond of a Grignard reagent is highly nucleophilic, behaving much like a carbanion.[1] This powerful nucleophile readily attacks the electrophilic carbon of the nitrile's cyano group (C≡N).[2][3] This addition breaks the pi bond of the nitrile, forming a C=N double bond and resulting in a resonance-stabilized intermediate known as an imine salt, specifically a magnesium N-metalloimine.[4]

A key feature of this reaction is that it halts after a single addition. The resulting negatively charged imine intermediate is not susceptible to a second attack by another Grignard molecule, a crucial difference from reactions with esters or acid chlorides where double addition often occurs.[2][5][6]

The reaction is completed by an aqueous acidic workup. The imine intermediate is protonated and subsequently hydrolyzed to the corresponding ketone.[5][7]

Caption: General mechanism of Grignard addition to a nitrile.

1.2. Chemoselectivity Challenges with a Polysubstituted Arene

The substrate, this compound, presents several potential sites for side reactions due to its multiple substituents. Understanding these possibilities is critical for optimizing reaction conditions.

-

Halogen Scrambling: Grignard reagents can participate in halogen-metal exchange, particularly with aryl chlorides. This could lead to the formation of undesired Grignard species and a mixture of products.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group activates the aromatic ring, making the fluoro and chloro substituents potential leaving groups for SNAr. While less common, a highly reactive Grignard reagent could potentially displace these halogens.

-

Steric Hindrance: The presence of two ortho-substituents (chloro and fluoro) can sterically impede the Grignard reagent's approach to the nitrile carbon. This may slow the reaction rate and necessitate carefully controlled conditions to ensure completion.[8]

Careful control of reaction temperature is the primary tool to mitigate these side reactions. By maintaining low temperatures, the desired nucleophilic addition to the nitrile is favored over competing pathways.

Experimental Protocols

2.1. Safety & Handling

-

Anhydrous Conditions: Grignard reagents are extremely reactive with protic solvents, including water.[4][9] All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight), and all solvents must be anhydrous. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

-

Reagent Reactivity: Grignard reagents are strong bases and can cause severe chemical burns. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Solvent Flammability: Diethyl ether and Tetrahydrofuran (THF) are highly flammable.[9] Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.

2.2. General Protocol for Grignard Addition

This protocol provides a robust starting point for the reaction. Optimization of temperature and reaction time may be necessary depending on the specific Grignard reagent used.

Caption: Step-by-step experimental workflow for the Grignard reaction.

Materials & Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Dropping funnel and reflux condenser, oven-dried

-

Inert gas (N₂ or Ar) supply with bubbler

-

Syringes and needles for liquid transfer

-

Ice bath or dry ice/acetone bath

-

This compound

-

Grignard reagent (e.g., 1.0 M solution of Methylmagnesium Bromide in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (or other suitable extraction solvent)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and condenser. Flame-dry the apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice-water bath. For more reactive Grignard reagents or to further minimize side reactions, a temperature of -20°C to -78°C may be beneficial.[10]

-

Grignard Addition: Transfer the Grignard reagent solution (1.1 - 1.5 eq) to the dropping funnel via syringe. Add the Grignard reagent to the stirred benzonitrile solution dropwise over 20-30 minutes. A slight exotherm may be observed.

-

Reaction & Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for 1-3 hours. The progress can be monitored by thin-layer chromatography (TLC) or by analyzing quenched aliquots via GC-MS.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while maintaining cooling in the ice bath. This will hydrolyze the intermediate and neutralize any unreacted Grignard reagent.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration and Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude ketone can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Data & Expected Outcomes

The choice of Grignard reagent directly determines the structure of the resulting ketone. Below is a table summarizing expected products and key considerations for common reagents.

| Grignard Reagent (R-MgX) | R Group | Expected Ketone Product | Key Considerations |

| Methylmagnesium Bromide (CH₃MgBr) | Methyl | 1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethan-1-one | Standard conditions are typically effective. A very common and reliable transformation. |

| Ethylmagnesium Bromide (CH₃CH₂MgBr) | Ethyl | 1-(2-Chloro-6-fluoro-3-methoxyphenyl)propan-1-one | Slightly more sterically bulky; may require slightly longer reaction times or warming to room temperature after initial addition. |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Phenyl | (2-Chloro-6-fluoro-3-methoxyphenyl)(phenyl)methanone | Aryl Grignards are generally less reactive than alkyl Grignards. Reaction may require warming to room temperature or gentle reflux to proceed to completion. |

| iso-Propylmagnesium Chloride ((CH₃)₂CHMgCl) | Isopropyl | (2-Chloro-6-fluoro-3-methoxyphenyl)(2-methylpropan-1-one) | Significant steric hindrance. May result in lower yields or require elevated temperatures. Potential for side reactions like reduction increases.[8] |

Troubleshooting & Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | - Presence of moisture deactivating the Grignard reagent.- Poor quality or low concentration of Grignard reagent.- Reaction temperature is too low for the specific reagent. | - Ensure all glassware is meticulously dried and solvents are anhydrous.[11]- Titrate the Grignard reagent before use to confirm its concentration.- After dropwise addition at low temperature, allow the reaction to slowly warm to room temperature and monitor for progress. |

| Recovery of Starting Material | - Insufficient equivalents of Grignard reagent.- Grignard reagent added too quickly, causing localized side reactions. | - Use a slight excess of the Grignard reagent (e.g., 1.2-1.5 equivalents).- Ensure slow, controlled addition to maintain the desired reaction temperature. |

| Multiple Unidentified Byproducts | - Reaction temperature was too high, leading to side reactions (e.g., SNAr, halogen exchange).- Oxygen contamination. | - Perform the reaction at a lower temperature (e.g., -20°C or -78°C).- Maintain a robust inert atmosphere throughout the entire process. |

Conclusion

The reaction of this compound with Grignard reagents is a powerful and versatile method for synthesizing highly functionalized aromatic ketones. Success hinges on a firm understanding of the reaction mechanism and meticulous attention to experimental technique, particularly the maintenance of anhydrous conditions and precise temperature control. By following the protocols and considering the insights provided in this guide, researchers can reliably access a wide range of valuable ketone intermediates for application in drug discovery and advanced material synthesis.

References

-

Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

-

Krayonnz. (n.d.). What is the action of Grignard reagent on benzonitrile?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Clark, J. (2015). An introduction to Grignard reagents. Chemguide. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Retrieved from [Link]

-

Journal of Chemical Education. (2020). Synthesis of a Fluorescent Acridone Using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence. Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry. YouTube. Retrieved from [Link]

-

Vedantu. (n.d.). Benzonitrile on reaction with C2H5MgBr followed by hydrolysis gives. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Retrieved from [Link]

-

Royal Society of Chemistry. (1974). Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

-

National Institutes of Health. (2021). Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methyl 4-hydroxy-2-butynoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2001). Generation of a highly enantioenriched α-phenylthio-substituted Grignard-reagent. Retrieved from [Link]

-

National Institutes of Health. (2010). Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles. Retrieved from [Link]

-

R Discovery. (1989). Reactivity of the secondary benzylic Grignard reagent from 1-phenylethyl chloride with aldehydes and ketones. More evidence for the rearrangement mechanism in benzyl Grignard reactions. Retrieved from [Link]

-

R Discovery. (2000). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Krayonnz : Social Learning Network [krayonnz.com]

- 4. Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE [vedantu.com]

- 5. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-6-fluoro-3-methoxybenzonitrile

Introduction and Strategic Overview

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and selectivity.[1] These transformations are particularly vital in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures.[1]

This guide focuses on a specific, highly functionalized building block: 2-Chloro-6-fluoro-3-methoxybenzonitrile . The unique electronic and steric properties of this substrate make it a valuable synthon, but also present distinct challenges for catalysis.

-

Aryl Chloride Activation: The Carbon-Chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts, necessitating highly active catalyst systems for efficient oxidative addition.[2][3]

-

Electronic Profile: The presence of the strongly electron-withdrawing nitrile (-CN) and fluoro (-F) groups activates the C-Cl bond towards the initial oxidative addition step in the catalytic cycle.[2][4]

-

Steric Hindrance: The ortho-fluoro substituent provides steric shielding around the reactive center, which can influence ligand coordination and subsequent reaction steps.

This document provides researchers, scientists, and drug development professionals with a detailed exploration of two key palladium-catalyzed transformations—the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination—using this substrate. The protocols are designed not merely as recipes, but as self-validating systems, grounded in mechanistic principles to empower rational optimization and troubleshooting.

Core Mechanistic Principles: The Palladium Catalytic Cycle